molecular formula C30H40N2O6 B13824320 L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B13824320
M. Wt: 524.6 g/mol
InChI Key: LOSDSFHOKANAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods to introduce the Fmoc group . The Boc group is introduced using tert-butoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reagents are typically handled in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide) and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    Boc Deprotection: Trifluoroacetic acid (TFA).

    Coupling Agents: HBTU, DIC.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for the formation of peptide bonds.

Scientific Research Applications

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Utilized in the study of protein structure and function.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various applications, including as catalysts and in material science.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino acids from unwanted reactions during the synthesis process. These groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups used in peptide synthesis.

    Fmoc-Gly-OH: A simpler compound with only the Fmoc protecting group.

Uniqueness

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of both Fmoc and Boc protecting groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)

InChI Key

LOSDSFHOKANAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.